Furfural nicotinoylhydrazone
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Overview
Description
Furfural nicotinoylhydrazone is an organic compound derived from furfural and nicotinic acid hydrazide. Furfural, a furan-based aldehyde, is a significant renewable chemical derived from biomass, while nicotinic acid hydrazide is a derivative of nicotinic acid (vitamin B3).
Preparation Methods
Synthetic Routes and Reaction Conditions
Furfural nicotinoylhydrazone can be synthesized through a condensation reaction between furfural and nicotinic acid hydrazide. The reaction typically involves mixing equimolar amounts of furfural and nicotinic acid hydrazide in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the hydrazone bond. The reaction can be represented as follows:
Furfural+Nicotinic Acid Hydrazide→Furfural Nicotinoylhydrazone
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common. the scalability of the synthesis process can be achieved by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Furfural nicotinoylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of various chemicals and materials, including resins, plastics, and pharmaceuticals
Mechanism of Action
The mechanism of action of furfural nicotinoylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and inflammation in biological systems. The exact molecular targets and pathways involved in its effects are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Furfural: A precursor to furfural nicotinoylhydrazone, used in the production of various chemicals.
Nicotinic Acid Hydrazide: Another precursor, known for its use in the treatment of tuberculosis.
5-Hydroxymethylfurfural (HMF): A related furan derivative with similar chemical properties and applications.
Uniqueness
This compound stands out due to its unique combination of furfural and nicotinic acid hydrazide, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
1208157-00-9 |
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Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O2/c15-11(9-3-1-5-12-7-9)14-13-8-10-4-2-6-16-10/h1-8H,(H,14,15)/b13-8+ |
InChI Key |
IROWLQNITQUHLB-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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